Dialdehyde
Description
Historical Trajectories and Milestones in Dialdehyde Research
The journey into aldehyde chemistry began in the early 19th century. Following the initial isolation and study of simple monoaldehydes like formaldehyde (B43269) and benzaldehyde, the focus expanded to include molecules with multiple functional groups. bonparfumeur.comnumberanalytics.comcarrementbelle.com The development of synthetic methods was crucial. Early significant reactions included the Rosenmund reduction, which allowed for the preparation of aldehydes from acid chlorides, and the ozonolysis of alkenes. vedantu.com
A major milestone in this compound chemistry was the application of periodate (B1199274) oxidation to polysaccharides. This process selectively cleaves the bond between adjacent hydroxyl groups (C2-C3 in the case of cellulose) to form two aldehyde groups. nih.gov This discovery opened the door to the creation of important bio-based polymers like this compound cellulose (B213188) (DAC) and this compound starch (DAS), which have since become cornerstone materials in research. nih.govmdpi.com The synthesis of specific aromatic dialdehydes, such as 9,10-Anthracenedicarboxaldehyde, was systematically studied in the mid-20th century, further expanding the library of available this compound structures for research. acs.org
| Milestone | Description | Approximate Time Period | Significance |
| Discovery of Aldehydes | German chemist Justus von Liebig first isolated and described aldehydes, coining the term. bonparfumeur.comcarrementbelle.com | 1835 | Established a new class of organic compounds, laying the groundwork for future research. |
| First Synthetic Aldehydes | Chemists like Auguste Darzens developed methods to synthesize aldehydes in the laboratory. carrementbelle.com | Early 1900s | Enabled the production of aldehydes for various applications, notably in the perfume industry. bonparfumeur.comcarrementbelle.com |
| Periodate Oxidation of Polysaccharides | The selective oxidation of cellulose and starch using sodium periodate to create this compound derivatives was developed. nih.gov | Mid-20th Century | Provided a route to novel, renewable, and versatile biopolymers (this compound cellulose and this compound starch). |
| Development of Specific this compound Syntheses | Systematic research into the preparation of various aromatic and aliphatic dialdehydes was undertaken. acs.orgresearchgate.net | 1960s onwards | Expanded the range of this compound building blocks available for chemical synthesis and material science. |
| This compound "Click" Chemistry | A high-yield, rapid click-chemistry method was introduced using a functionalized this compound group to react with primary amines. researchgate.net | 2010s | Revolutionized bioconjugation and surface modification techniques in biology and materials science. researchgate.net |
Contemporary Significance of this compound Functionalities in Chemical Sciences
The dual reactivity of dialdehydes makes them indispensable in modern chemical sciences, with applications spanning polymer chemistry, materials science, and biomedicine. Their ability to act as crosslinkers is a key feature, enabling the formation of complex, stable, three-dimensional networks. nih.gov
In polymer chemistry , dialdehydes are crucial monomers and modifying agents. They are used in the synthesis of materials like polyacetals and epoxy resins. ndsu.edu A significant recent development is their use in producing non-isocyanate polyurethanes (NIPUs), offering a more sustainable alternative to traditional polyurethane synthesis. ndsu.edu The modification of natural polymers, particularly the creation of this compound cellulose (DAC), has yielded thermoplastics with tunable properties and films with high oxygen barrier capabilities. nih.govnih.gov
In materials science , dialdehydes are used to engineer advanced materials with tailored functionalities. For instance, this compound cellulose fabric membranes have been developed for the chemical adsorption of dyes from wastewater through the formation of Schiff bases with amino-containing pollutants. mdpi.com Research also focuses on creating this compound derivatives from agricultural waste, promoting a circular economy. mdpi.com
The biomedical field has seen a surge in the use of dialdehydes due to their biocompatibility and specific reactivity. A novel "click chemistry" approach utilizes dialdehydes to rapidly and efficiently conjugate molecules to primary amines under mild conditions, which is ideal for modifying the surfaces of living cells or attaching ligands to liposomes for targeted delivery. researchgate.net Furthermore, this compound polysaccharides are being extensively investigated as crosslinking agents for creating hydrogels used in wound dressings and controlled drug delivery systems. researchgate.netthehindu.com For example, a hydrogel film incorporating ferulic acid and based on alginate this compound has been patented for its potential to accelerate the healing of diabetic wounds. thehindu.com
Scope and Research Orientations for this compound Systems
The future of this compound research is oriented towards sustainability, precision, and advanced biological applications. Key research directions aim to harness the unique reactivity of the this compound functionality to address contemporary scientific challenges.
Green and Sustainable Chemistry: A major thrust is the development of environmentally benign synthesis methods and the use of renewable feedstocks. numberanalytics.com This includes optimizing the production of this compound cellulose from agricultural and forest residues, providing a sustainable source for bioplastics and other materials. mdpi.com Research into the efficient regeneration of reagents used in oxidation processes, such as periodate, is also a critical area to improve the economic and environmental feasibility of large-scale production.
Advanced Functional Materials: The focus is on designing "smart" materials with responsive and tunable properties. By modifying this compound cellulose with different side chains through reactions like reductive amination, researchers are creating novel thermoplastics with high glass transition temperatures (Tg) and specific mechanical properties. nih.gov There is also significant interest in developing dual-functional platforms, such as this compound-β-cyclodextrin modified nanowhiskers that can simultaneously deliver hydrophobic drugs and adsorb pollutants from water. researchgate.net
Biomedical and Pharmaceutical Innovation: The unique reactivity of dialdehydes continues to be exploited for sophisticated biomedical applications. Future research will likely focus on refining this compound-based bioconjugation techniques for in-vivo applications, including cell tracking and imaging. numberanalytics.comresearchgate.net The development of advanced hydrogels that not only act as a scaffold for tissue regeneration but also provide therapeutic benefits—such as antimicrobial activity or visual indicators for infection—is a promising frontier. researchgate.netthehindu.com Furthermore, the role of dialdehydes as versatile intermediates in the synthesis of complex pharmaceutical compounds remains an active area of investigation. numberanalytics.comnumberanalytics.com
| Research Area | Key Objectives and Approaches | Potential Impact |
| Green Synthesis | - Utilization of bio-based feedstocks (e.g., agricultural waste). mdpi.com - Development of eco-friendly oxidation methods. numberanalytics.com - Efficient regeneration of chemical reagents. | Reduced environmental footprint of chemical manufacturing; creation of a bio-based circular economy. |
| Advanced Polymers & Materials | - Synthesis of thermoplastics from this compound cellulose with high Tg. nih.gov - Creation of films with superior barrier properties. nih.gov - Development of multi-functional materials for remediation and delivery. researchgate.net | High-performance, sustainable alternatives to fossil-fuel-based plastics; new solutions for environmental cleanup and drug delivery. |
| Bioconjugation & Biomedicine | - Refining "click chemistry" for in-vivo applications. researchgate.net - Designing intelligent hydrogels for wound care and regenerative medicine. thehindu.com - Synthesizing complex drug molecules. numberanalytics.com | Advanced diagnostic tools; improved therapeutic outcomes for chronic wounds; novel pharmaceuticals. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85955-83-5 |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (2Z,3S,4R)-4-formyl-2-(hydroxymethylidene)-3-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]hex-5-enoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-13(11-24)16(17(12-25)21(26)27-2)10-19-20-15(8-9-22-19)14-6-4-5-7-18(14)23-20/h3-7,11-13,16,19,22-23,25H,1,8-10H2,2H3/b17-12-/t13-,16-,19-/m0/s1 |
InChI Key |
ZNZYKNKBJPZETN-WELNAUFTSA-N |
SMILES |
COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |
Isomeric SMILES |
COC(=O)/C(=C\O)/[C@@H](C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2)[C@@H](C=C)C=O |
Canonical SMILES |
COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Diverse Dialdehyde Architectures
Specific Synthetic Pathways
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone method for synthesizing certain aromatic dialdehydes, particularly those where two phenolic aldehyde units are linked by an alkyl chain. tsijournals.comissuu.comtsijournals.com This approach typically involves the condensation reaction between a phenolic aldehyde, such as salicylaldehyde (B1680747) or vanillin (B372448), and a dihaloalkane like dibromoethane or bis(2-chloroethyl) ether. tsijournals.comissuu.com
The reaction mechanism proceeds via the deprotonation of the phenolic hydroxyl group by a base, commonly anhydrous potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then attacks the dihaloalkane in a concerted SN2 fashion, displacing a halide ion. The process is repeated at the other end of the dihaloalkane with a second molecule of the phenolic aldehyde, resulting in a symmetrical this compound. tsijournals.comtotal-synthesis.com The reactions are generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure sufficient reaction rates. tsijournals.comtsijournals.com This method has been successfully used to synthesize a series of novel dialdehydes containing ether linkages with good yields, often around 80%. tsijournals.comissuu.com
Four specific examples of aromatic dialdehydes synthesized via this SN2 pathway are 2,2'-(ethane-1,2-diylbis(oxy))dibenzaldehyde, 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))dibenzaldehyde, 4,4'-(ethane-1,2-diylbis(oxy))bis(3-methoxybenzaldehyde), and 4,4'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(3-methoxybenzaldehyde). issuu.com
| Starting Phenolic Aldehyde | Dihaloalkane Linker | Resulting Aromatic this compound | Yield (%) | Ref. |
| Salicylaldehyde | 1,2-Dibromoethane | 2,2'-(ethane-1,2-diylbis(oxy))dibenzaldehyde | ~80 | tsijournals.comtsijournals.com |
| Salicylaldehyde | bis(2-chloroethyl) ether | 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))dibenzaldehyde | 80 | tsijournals.comtsijournals.com |
| Vanillin | 1,2-Dibromoethane | 4,4'-(ethane-1,2-diylbis(oxy))bis(3-methoxybenzaldehyde) | 82 | tsijournals.com |
| Vanillin | bis(2-chloroethyl) ether | 4,4'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(3-methoxybenzaldehyde) | 80 | tsijournals.com |
The Glaser–Hay reaction provides a powerful and direct route for synthesizing symmetrical dialdehydes featuring a 1,3-diyne (–C≡C–C≡C–) core. researchgate.netchemmethod.com This reaction is a copper-catalyzed oxidative homocoupling of terminal alkynes. chemmethod.comorganic-chemistry.org The process is highly effective for producing symmetrical diynes containing this compound groups, often with high yields and without the need for protecting groups on the aldehyde functionalities. researchgate.netchemmethod.com
The reaction is typically mediated by a copper(I) salt, such as copper(I) chloride (CuCl), in the presence of a ligand, like 2-aminopyridine (B139424) or N,N,N′,N′-tetramethylethylenediamine (TMEDA). chemmethod.comnih.gov The copper catalyst facilitates the coupling of two terminal alkyne molecules to form the characteristic diyne Csp-Csp bond. chemmethod.com This methodology is versatile, allowing for the synthesis of not only diyne dialdehydes but also diyne diketones and other aromatic diynes. researchgate.netchemmethod.com The resulting diyne structures are valuable as crosslinkers for polymers and as precursors for macrocycles and hydrogels. researchgate.netchemmethod.com
| Catalyst System | Key Features | Application | Ref. |
| CuCl / 2-aminopyridine | Protecting-group-free, high yield | Synthesis of symmetrical diyne dialdehydes | researchgate.netchemmethod.com |
| Copper(I) / TMEDA | Forms linear 1,3-diyne C-C bond | Bioconjugation reactions, synthesis of macrocycles | organic-chemistry.orgnih.gov |
Modern synthetic strategies increasingly integrate biological methods to produce aldehydes in a more sustainable and selective manner. acib.at These chemoenzymatic and biotransformation approaches leverage the high specificity of enzymes to create complex molecules under mild conditions. tsijournals.com
Chemoenzymatic cascades combine traditional chemical synthesis with biocatalysis. mdpi.com A notable strategy involves the in situ generation of unstable aldehyde intermediates using enzymes, which are then immediately trapped in a subsequent reaction step. nih.govresearchgate.net For example, styrene (B11656) oxide isomerase (SOI) can convert aryl epoxides into α-aryl aldehydes via a Meinwald rearrangement. nih.govnih.gov These generated aldehydes are too unstable to be isolated but can be intercepted by a second enzyme, such as a transaldolase or a decarboxylative aldolase, to form complex products like non-standard amino acids. nih.govresearchgate.net Another key enzyme class is the Carboxylate Reductases (CARs), which can selectively reduce carboxylic acids to their corresponding aldehydes, a transformation that is challenging via traditional chemical routes. mdpi.com
Biotransformation utilizes whole microbial cells or isolated enzymes to perform chemical conversions. nih.gov Engineered microorganisms, such as Saccharomyces cerevisiae, can serve as whole-cell biocatalysts for producing aldehydes. nih.gov One prominent pathway is the lipoxygenase (LOX) pathway, where enzymes first convert polyunsaturated fatty acids into fatty acid hydroperoxides, which are then cleaved by a hydroperoxide lyase (HPL) to yield aldehydes. nih.govmdpi.com Engineering microbial metabolic pathways allows for the synthesis of aldehydes from simple sugars like glucose. nih.gov A significant challenge in these in vivo systems is the inherent toxicity of aldehydes to the microorganisms, which can inhibit cell growth and limit product accumulation. nih.govmdpi.com
The synthesis of chiral dialdehydes, where the spatial arrangement of atoms is precisely controlled, is a significant challenge in organic chemistry. mdpi.com Achieving stereoselectivity requires the use of chiral catalysts, auxiliaries, or substrates to influence the formation of new stereocenters. chemistrydocs.commsu.edu Asymmetric synthesis relies on creating diastereomeric transition states that differ in energy, leading to the preferential formation of one stereoisomer. chemistrydocs.com
One strategy involves the enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes, catalyzed by chiral ligands. mdpi.com Pinane-based chiral aminodiols, derived from natural sources like β-pinene, have been successfully used as catalysts in such additions to create chiral alcohols with high enantiomeric excess. mdpi.com These chiral alcohols can then, in principle, be oxidized to the corresponding chiral aldehydes.
For molecules with multiple stereocenters, such as those that might be precursors to chiral dialdehydes, diastereoselectivity is crucial. The addition of a nucleophile to a chiral aldehyde is influenced by the existing stereocenter, often following predictive models like the Felkin-Ahn model. chemistrydocs.com Similarly, when using a chiral enolate, its geometry can determine the relative stereochemistry (syn vs. anti) of the product in an aldol (B89426) reaction. chemistrydocs.commsu.edu By carefully selecting the chiral components in the reaction—be it the substrate, reagent, or catalyst—chemists can direct the synthesis toward a single, desired stereoisomer of a complex molecule, a principle directly applicable to the construction of chiral dialdehydes or their diol precursors. nih.govmdpi.com
Chemical Reactivity and Mechanistic Investigations of Dialdehydes
Fundamental Reaction Pathways of Aldehyde Moieties
The aldehyde functional group is highly susceptible to nucleophilic attack at the carbonyl carbon due to its partial positive charge. This fundamental reactivity underpins many of the reactions that dialdehydes undergo.
Nucleophilic Addition and Condensation Reactions
Aldehydes readily participate in nucleophilic addition reactions. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.org The oxygen atom of the carbonyl group becomes negatively charged and is subsequently protonated. wikipedia.org
Many reactions involving aldehydes, including those of dialdehydes, are classified as addition-elimination or addition-condensation reactions when a molecule of water is removed after the initial addition. wikipedia.org This is a common outcome when the nucleophile contains a proton that can be eliminated with the carbonyl oxygen.
For dialdehydes, nucleophilic addition can occur at either or both aldehyde groups. The presence of a second aldehyde group can influence the reactivity of the first through electronic and steric effects, depending on the molecular structure.
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are particularly relevant for dialdehydes. The aldol (B89426) condensation, for instance, can occur intramolecularly in dialdehydes, keto-aldehydes, or diketones, leading to the formation of cyclic products, often five- or six-membered rings, which are generally favored due to reduced ring strain. doubtnut.commasterorganicchemistry.comjove.com In intramolecular aldol condensation of dialdehydes, an enolate formed on a carbon adjacent to one aldehyde group attacks the carbonyl carbon of the other aldehyde group. doubtnut.commasterorganicchemistry.com
Tautomerism and Hydration Equilibria of Dialdehyde Groups
Aldehydes with a hydrogen atom on the carbon adjacent to the carbonyl group (α-hydrogen) can exist in equilibrium with their enol tautomers. masterorganicchemistry.combritannica.com This phenomenon, known as keto-enol tautomerism, involves the rapid interconversion between the keto form (containing the carbonyl group) and the enol form (containing a carbon-carbon double bond and a hydroxyl group). masterorganicchemistry.combritannica.comlibretexts.org While the equilibrium often strongly favors the keto form for simple aldehydes, the enol form is still present and can participate in reactions as a nucleophile. masterorganicchemistry.combritannica.comlibretexts.org
Dialdehydes also undergo hydration in the presence of water, where water adds across the carbonyl double bond to form a geminal diol (a carbon with two hydroxyl groups attached). britannica.comwikipedia.org This hydration is often prevalent for dialdehydes, and they can exist in equilibrium with their hydrated forms. wikipedia.org For example, succinaldehyde (B1195056) readily hydrates to form 2,5-dihydroxytetrahydrofuran, a cyclic hydrate (B1144303). wikipedia.org Glyoxal, the simplest this compound, is almost exclusively encountered as its hydrate or oligomers thereof in aqueous solutions. wikipedia.org These hydrated forms can often behave equivalently to the free aldehydes due to the reversible nature of the hydration reaction. wikipedia.org
Furthermore, the aldehyde groups in dialdehydes can react with neighboring alcohol functions within the same molecule or on different molecules to form hemiacetal and eventually acetal (B89532) linkages. pttz.org These reactions are also equilibrium processes and are particularly significant in the chemistry of this compound polysaccharides like this compound starch, where intramolecular or intermolecular hemiacetal bridges can form, leading to the creation of an internal network. pttz.orgorientjchem.org
Cross-Linking Mechanisms Involving Dialdehydes
The presence of two reactive aldehyde groups makes dialdehydes effective cross-linking agents for molecules containing complementary functional groups, such as amines and alcohols. Cross-linking leads to the formation of a network structure, which can significantly alter the physical and chemical properties of the material.
Schiff Base Formation with Amine-Containing Substrates
One of the most important cross-linking reactions involving dialdehydes is the formation of Schiff bases (imines) with primary amines. orientjchem.orgbeilstein-journals.orgbyjus.comnih.govlibretexts.orgresearchgate.netmdpi.com This reaction involves the nucleophilic addition of the amine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orgrsc.org
The formation of Schiff bases with dialdehydes allows for the cross-linking of polymers, proteins, and other molecules containing primary amine groups. orientjchem.orgbeilstein-journals.orgmdpi.comchemmethod.commdpi.comresearchgate.net For example, this compound cellulose (B213188) reacts with amines in dyes, leading to the formation of Schiff base structures and enabling chemical adsorption. mdpi.com Similarly, this compound starch can react with amino acids or proteins, forming imine groups. orientjchem.org This reaction is often pH-dependent, with the rate generally being greatest near a pH of 5. libretexts.org The imine bonds formed are dynamic and can undergo reversible imine-amine exchange, which is exploited in the design of self-healing hydrogels. rsc.org
Research findings highlight the effectiveness of dialdehydes in cross-linking various amine-containing substrates. Studies on this compound cellulose fabric membranes have shown that the adsorption of amino-containing dyes occurs through the formation of Schiff bases, following pseudo-second-order kinetics, indicative of a chemically dominated adsorption process. mdpi.com The selectivity of these membranes towards dyes with amino groups is attributed to this specific Schiff base reaction. mdpi.com
Data on the formation of Schiff bases can be obtained through techniques like FT-IR spectroscopy, where the appearance of characteristic absorption peaks for the C=N group confirms the reaction. researchgate.netmdpi.comusu.ac.id For instance, studies on the synthesis of Schiff bases from this compound cellulose and ethylenediamine (B42938) or aniline (B41778) showed peaks around 1600-1636 cm⁻¹ corresponding to the C=N stretch. researchgate.netmdpi.comusu.ac.id
Hemiacetal and Acetal Linkage Formation
Dialdehydes can also participate in reactions with hydroxyl-containing compounds, such as alcohols and polyols, to form hemiacetal and acetal linkages. orientjchem.orgbyjus.commdpi.commasterorganicchemistry.com The reaction proceeds in stages. Initially, one molecule of alcohol adds to the carbonyl group to form a hemiacetal, which contains both a hydroxyl group and an alkoxy group on the same carbon atom. britannica.combyjus.commasterorganicchemistry.com Hemiacetals are generally less stable than acetals and are often considered intermediates. britannica.combyjus.com
In the presence of an acid catalyst and typically with the removal of water, a second molecule of alcohol can react with the hemiacetal to form a more stable acetal. britannica.combyjus.commasterorganicchemistry.comcsbsju.edulibretexts.org An acetal has two alkoxy groups attached to the same carbon atom. byjus.commasterorganicchemistry.com
For dialdehydes, these reactions can occur intramolecularly if hydroxyl groups are present within the same molecule, or intermolecularly with hydroxyl groups on different molecules. pttz.org In this compound starch, for example, the aldehyde groups can form hemiacetal or acetal linkages with neighboring alcohol functions within the starch molecule or between different starch molecules. pttz.org These linkages contribute to the formation of an intragranular network and influence properties like swelling capacity. pttz.org The formation of hemiacetal bridges in this compound starch can lead to internal cross-links. orientjchem.org
The formation of hemiacetals and acetals is an equilibrium reaction, and the position of the equilibrium can be shifted by controlling reaction conditions, such as the concentration of reactants and the removal of water. britannica.commasterorganicchemistry.com Unlike hemiacetals, acetals are generally stable and are not in equilibrium with the free aldehyde under neutral or alkaline conditions, although they can be hydrolyzed back to the aldehyde in the presence of aqueous acid. masterorganicchemistry.com
Intermolecular and Intramolecular Cross-linking Dynamics
The difunctional nature of dialdehydes allows for both intermolecular and intramolecular cross-linking. Intermolecular cross-linking occurs when the two aldehyde groups of a this compound molecule react with functional groups on two different molecules, linking them together. This process leads to the formation of a network structure, which is the basis for the use of dialdehydes as gelling agents and in the modification of materials. pttz.orgrsc.orgchemmethod.commdpi.comresearchgate.netutb.cz For instance, in the paper industry, this compound starch is used as a wet-strength agent, forming intermolecular hemiacetals with the hydroxyl groups of cellulose, reinforcing the paper structure. pttz.org
Intramolecular cross-linking, on the other hand, occurs when both aldehyde groups of a single this compound molecule react with functional groups within the same larger molecule or with different parts of the same polymer chain. This can lead to cyclization or the formation of internal loops within a polymer structure. pttz.orgrsc.orgresearchgate.net The formation of intramolecular hemiacetal bridges in this compound starch is an example of intramolecular cross-linking. pttz.orgorientjchem.org
The balance between intermolecular and intramolecular cross-linking can significantly impact the properties of the resulting material, such as network density, swelling behavior, and mechanical strength. Factors such as the concentration of the this compound, the concentration and nature of the substrate, the flexibility of the molecules involved, and reaction conditions like pH and temperature can influence whether intermolecular or intramolecular reactions are favored. rsc.orgacs.org For example, in some hydrogel systems, intramolecular cross-linking can dominate, leading to different mechanical properties compared to systems where intermolecular cross-linking is prevalent. acs.org Studies on this compound cellulose have also indicated the formation of both partially hydrated and intramolecular hemiacetal forms, with evidence suggesting the formation of intermolecular hemiacetal linkages upon aging. utb.cz
The dynamics of these cross-linking reactions, particularly the reversibility of Schiff base and hemiacetal/acetal formation, are crucial for applications requiring dynamic networks, such as self-healing hydrogels. rsc.org
Oxidation and Reduction Pathways of this compound Functionalities
The aldehyde groups in dialdehydes can be selectively transformed through oxidation or reduction reactions, leading to different functional group arrangements.
Selective Oxidation to Dicarboxylic Acids
Dialdehydes can be oxidized to yield dicarboxylic acids. This transformation involves the oxidation of each aldehyde group to a carboxylic acid group. For instance, this compound starch can be converted to dicarboxylic starch upon oxidation. researchgate.net The oxidation of dialdehydes to dicarboxylic acids can be achieved using various oxidizing agents. One method involves the sequential periodate-chlorite oxidation of vicinal diols, where periodate (B1199274) oxidation initially forms the this compound by cleaving the C-C bond, and subsequent chlorite (B76162) oxidation converts the aldehyde groups to carboxylic acids. rsc.org Dicarboxylic acids can also be prepared by the oxidation of dialdehydes with agents like dilute nitric acid or potassium permanganate. tutorsglobe.com
Reduction to Diols and Hydroxyaldehydes
Reduction of dialdehydes can lead to the formation of diols or hydroxyaldehydes, depending on the reaction conditions and the reducing agent used. Complete reduction of both aldehyde groups results in a diol, where each aldehyde is converted to a primary alcohol. Partial reduction of a this compound can yield a hydroxyaldehyde, where only one aldehyde group is reduced to a hydroxyl group while the other remains as an aldehyde.
Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), or hydrogen gas in the presence of a transition metal catalyst (e.g., nickel, palladium, platinum, or rhodium) are commonly used for the reduction of aldehydes to primary alcohols. britannica.com Studies have shown that the reduction of dialdehydes can produce hydroxycarbonyls, including hydroxyaldehydes and hydroxyketones, which can be further reduced to their corresponding diols. semanticscholar.org For example, the reduction of glyoxal, a simple this compound, can lead to the formation of glycolaldehyde (B1209225) (a hydroxyaldehyde) and ethylene (B1197577) glycol (a diol). semanticscholar.org
The selective reduction of one aldehyde group in the presence of another can be challenging but is achievable under controlled conditions. The order of reactivity among carbonyl groups can influence the outcome of reduction reactions, with aldehydes generally being more reactive than ketones. canada.ca Enzymatic methods have also been developed for the enantioselective conversion of aliphatic dialdehydes to chiral vicinal diols. researchgate.net
Photochemical Transformation Mechanisms of Dialdehydes (e.g., in this compound Starch)
Dialdehydes, particularly in polymeric structures like this compound starch (DAS), can undergo photochemical transformations upon exposure to UV irradiation. These reactions can lead to significant changes in the material's structure and properties. alfa-chemistry.commdpi.comnih.govdoaj.orgnih.gov
Glycosidic Bond Cleavage and Glucose Ring Cleavage Mechanisms
In this compound starch, photochemical reactions primarily involve the breaking of chemical bonds within the glucose units and the starch backbone. Main chain scission at the α-1,4 glycosidic bond is a significant photochemical process in DAS. alfa-chemistry.commdpi.comnih.gov This cleavage is similar to the photochemical behavior of natural starch but is influenced by the oxidative modification that created the this compound structure. alfa-chemistry.com The oxidative treatment that reduces the structural stability of DAS can make the main chain more susceptible to breakage. alfa-chemistry.com
Another key photochemical step is the cleavage of the glucose ring, specifically the C2-C3 bond, which is where the this compound structure is formed during periodate oxidation. alfa-chemistry.commdpi.comnih.gov Under UV irradiation, this bond can be broken, contributing to the degradation of the starch molecular structure. alfa-chemistry.com
Free Radical Generation and Degradation Pathways
Photochemical reactions in dialdehydes, such as this compound starch, are often accompanied by the generation of free radicals. alfa-chemistry.commdpi.com These free radicals are highly active and can initiate chain reactions that lead to the further degradation of the starch molecular structure. alfa-chemistry.commdpi.com The abstraction of side groups, including hydrogen atoms, in the presence of light is a process that generates free radicals in DAS. alfa-chemistry.commdpi.com The presence of oxidant residues, such as iodate (B108269) (IO3-), in DAS can significantly accelerate photochemical reactions by providing oxidizing power that promotes the generation of aldehyde groups and further degradation. alfa-chemistry.com
The photooxidative degradation mechanism of this compound starch involves these primary photochemical processes, leading to the formation of low molecular weight degradation products. nih.govresearchgate.net The presence of residual oxidant can influence the production of aldehyde groups and lead to non-selective oxidation of hydroxyl groups. researchgate.net
Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry
The reaction kinetics and thermodynamic considerations are crucial for understanding and controlling the chemical transformations of dialdehydes. The rate at which dialdehydes react depends on various factors, including the specific this compound structure, the reaction conditions (temperature, pH, solvent), and the presence of catalysts or other reactants.
Studies on the reaction kinetics of dialdehydes with other molecules, such as amines, have shown that these reactions can be rapid. For example, the reaction of a specific this compound with a primary amine to form a dihydropyridine (B1217469) conjugate was found to be fast in aqueous conditions at room temperature and pH 7.0, with a half-life of less than 5 seconds. researchgate.netresearchgate.net
In the context of this compound starch, the kinetics of reactions like bacterial inactivation have been studied. The inactivation kinetics of this compound starch aqueous suspension against bacteria followed a pseudo-first-order chemical reaction model. mdpi.comresearchgate.net The rate of oxidation reactions involving the formation of dialdehydes, such as the periodate oxidation of cellulose, can also be modeled kinetically to understand the rate-limiting steps and the impact of factors like pH, oxidant concentration, and temperature. mdpi.com The energy of activation for the formation and degradation of this compound cellulose has been determined, indicating the sensitivity of these processes to temperature. mdpi.com
The stability of dialdehydes can also be a thermodynamic consideration. While some dialdehydes are stable under certain conditions, others, particularly in aqueous solutions, can exist in equilibrium with cyclic hydrates (hemiacetals or hemialdals). nih.govresearchgate.net The position of this equilibrium can affect the concentration of the free aldehyde form available for reaction.
The influence of the structure of dialdehydes on their photochemical reactivity has also been investigated, showing that regioisomerism can significantly impact their absorptivity and wavelength-dependent photochemical behavior. acs.org This highlights the importance of considering structural factors in the kinetics and mechanisms of this compound transformations.
Advanced Applications of Dialdehydes in Materials Science and Organic Synthesis
Polymeric and Supramolecular Materials Design
The unique structure of dialdehydes enables their use in designing and fabricating a wide range of polymeric and supramolecular materials with tailored properties for various applications.
Synthesis of Functionalized Polymers and Resins
Dialdehydes serve as key monomers or cross-linking agents in the synthesis of functionalized polymers and resins. For instance, dialdehyde carbohydrates (DCs) have found applications in biomedical fields due to their versatility and biocompatibility nih.gov. The presence of this compound groups allows for cross-linking to form diverse architectures nih.gov. Renewable resources like 2,5-diformylfuran (DFF) have been used in the synthesis of novel polymeric resins through condensation reactions with urea (B33335) cnrs.fr. This approach can yield insoluble polymer resins with cross-linked structures cnrs.fr. Another example involves the use of this compound starch (DAS) as a modifier in the in situ polymerization of melamine-urea-formaldehyde (B8673199) (MUF) resin, improving toughness and enhancing performance mdpi.com. The aldehyde groups in DAS participate in the synthesis and curing of the MUF resin with amino and hydroxymethyl groups, accelerating the curing process and increasing cross-linking density and thermal stability mdpi.com.
Fabrication of Advanced Hydrogels and Films
Dialdehydes are extensively used in the fabrication of advanced hydrogels and films, particularly those derived from natural polymers. These materials are explored for applications ranging from tissue engineering to food packaging and wound dressings.
Dialdehydes are effective cross-linking agents for polymers containing amino or hydroxyl groups, forming stable networks through reactions like Schiff base formation or aldol (B89426) condensation researchgate.net. This cross-linking is crucial for enhancing the mechanical properties, stability, and functionality of hydrogels and films. This compound starch (DAS) is a widely used cross-linker for hydrogels based on proteins and polysaccharides such as chitosan (B1678972), N-succinyl chitosan, gelatin, silk fibroin, and collagen researchgate.net. DAS cross-linked hydrogels exhibit enhanced physical properties, including improved mechanical strength and degradation stability researchgate.net. This compound cellulose (B213188) (DAC) is another example, used as a cross-linker for poly(vinyl alcohol) (PVA) hydrogel films for potential transdermal drug delivery and wound dressings researchgate.net. The cross-linking ability of dialdehydes like DAS makes them valuable macromolecules in biomedical applications, characterized by lower toxicity compared to some other aldehyde compounds mdpi.com. This compound chitosan (DACS) has also been explored as a cross-linking agent for chitosan films, demonstrating improved mechanical, thermal, and surface properties compared to glutaraldehyde (B144438) or this compound starch nih.gov.
The cross-linking reaction between dialdehydes and polymers often involves the formation of covalent bonds. For example, the reaction between the aldehyde groups of this compound starch and the amino groups of biopolymers like polysaccharides and proteins proceeds via a Schiff-base reaction researchgate.net. This introduction of covalent bonds strengthens the stability of the polymer structure researchgate.net. The degree of oxidation of this compound polysaccharides can influence their cross-linking effect researchgate.net.
Data on the effect of this compound cross-linking on material properties can be observed in studies involving this compound starch and this compound chitosan. For instance, materials cross-linked by this compound chitosan showed higher thermal stability compared to those cross-linked with this compound starch mdpi.com.
| Cross-linking Agent | Polymer(s) Used With | Observed Effects | Source |
| This compound Starch (DAS) | Collagen, Chitosan | Influenced swelling ratio and biodegradability, appropriate water vapor transmission for wound healing mdpi.com. Enhanced physical properties of biopolymer-based hydrogels researchgate.net. Improved mechanical properties, density, porosity, and biocompatibility of scaffolds mdpi.com. | researchgate.netmdpi.com |
| This compound Cellulose (DAC) | Poly(vinyl alcohol) (PVA) | Improved hydrophobicity, tensile strength, and barrier properties of films researchgate.net. Increased thermal stability of DAC/Coll based materials over pristine collagen nih.gov. | researchgate.netnih.gov |
| This compound Chitosan (DACS) | Chitosan, Collagen, Silk Fibroin | Improved mechanical, thermal, and surface properties of chitosan films nih.gov. Higher mechanical strength, stability, and porosity in scaffolds mdpi.com. | nih.govmdpi.com |
| Alginate this compound (ADA) | Gelatin, Chitosan | Enhanced stability and adjusted degradation behavior of hydrogels researchgate.net. Improved stability of multilayered films acs.org. | researchgate.netacs.org |
This compound derivatives, particularly this compound cellulose (DAC), are being investigated for the development of renewable thermoplastic materials. Modifying cellulose to introduce aldehyde groups, typically through periodate (B1199274) oxidation, weakens the strong intermolecular forces in native cellulose, making it more amenable to thermal processing nih.govacs.org. Subsequent derivatization of DAC can yield thermoplastic materials with tunable thermal and mechanical properties nih.govacs.orgulisboa.pt.
Research has explored different derivatization reactions of DAC to create thermoplastics. Reductive amination of DAC with primary amines has shown promising results, yielding thermoplastic materials with varying glass transition temperatures (Tg) depending on the introduced amine nih.govacs.orgulisboa.pt. For example, dialcohol celluloses generated by reduction with sodium borohydride (B1222165) showed Tg values above 75 °C nih.govacs.org. DAC modification via the Passerini three-component reaction has also yielded products with high Tg values (121 to 166 °C) nih.govacs.org. The Tg of these materials can be controlled by adjusting the rigidity of the cellulose backbone through the degree of oxidation and by introducing different side chains nih.govacs.org.
Another approach involves modifying this compound starch. A novel method involving acetalization of this compound starch with glycol resulted in a thermoplastic starch derivative (Gly-ADS) with improved thermal stability compared to DAS researchgate.net. Gly-ADS with 95% carbonyl content showed a glass transition temperature of 97 °C researchgate.net.
Role of Dialdehydes as Cross-linking Agents
Creation of Membranes and Coatings
Dialdehydes are utilized in the creation of functional membranes and coatings, often to impart specific properties like improved hydrophilicity, antifouling characteristics, or selective adsorption capabilities. This compound starch (DAS) and polyethyleneimine (PEI) have been used to coat polyvinylidene fluoride (B91410) (PVDF) membranes, resulting in membranes with excellent hydrophilicity and underwater oleophobicity nih.gov. These coated membranes demonstrated high efficiency in separating oil-in-water emulsions and removing anionic dyes nih.govnih.gov. The coating layer, formed by cross-linked DAS and PEI, showed good stability nih.gov.
This compound cellulose fabric (DACF) membranes have been fabricated and used for the chemical adsorption of amino-containing dyes from wastewater mdpi.com. The adsorption mechanism is based on the chemical reaction between the aldehyde groups from the DACF membrane and the amino groups from the dye molecules mdpi.com. The aldehyde content in the DACF membranes can be adjusted by altering the oxidation time mdpi.com.
Applications in Organic Synthesis as Building Blocks
Dialdehydes serve as valuable building blocks in organic synthesis, enabling the construction of complex molecules and novel organic frameworks. Their difunctional nature allows for a variety of reactions at both aldehyde sites, or selectively at one site through protection strategies.
Aldehydes, in general, are popular building blocks in medicinal chemistry and organic synthesis due to their reactivity in reactions like reductive amination and addition of organometallics, leading to the formation of C-N and C-C bonds enamine.net. Dialdehydes offer the possibility of introducing two aldehyde functionalities into a molecule or polymer.
In organic synthesis, dialdehydes can be used to synthesize compound libraries, particularly through reductive amination enamine.net. They can also be employed in reactions like Wittig reactions, crossed aldol condensations, and Grignard reactions to synthesize a variety of products cdnsciencepub.com. For example, symmetrical dialdehydes such as terephthalaldehyde (B141574) and isophthalaldehyde (B49619) can be selectively reacted at one aldehyde group by temporarily protecting the other, allowing for the synthesis of mono-oximes, formylstilbenes, formylbutadienes, formylchalcones, and hydroxymethylbenzaldehydes cdnsciencepub.com.
Furthermore, dialdehydes can be used as monomers in the synthesis of novel organic frameworks and supramolecular structures. The assembly of simple organic molecules, including dialdehydes, into microspherical structures with advanced morphologies is an area of research nih.gov. Hierarchical organic microspheres (HOMs) have been synthesized from diverse molecular building blocks, including heteroaryl dialdehydes and amines, through self-assembly processes nih.gov. These structures can have applications in areas like separations, energy storage, and catalysis nih.gov.
The use of polymer supports has also been explored for selective reactions on one aldehyde group of symmetrical dialdehydes, providing a unique method for their functionalization in organic synthesis cdnsciencepub.com.
Precursors for Macrocyclic Compounds
The unique structure of dialdehydes makes them ideal precursors for the synthesis of macrocyclic compounds. Macrocycles are cyclic molecules containing a large ring of atoms, often exhibiting specific host-guest chemistry and catalytic properties. Dialdehydes can react with diamines through Schiff base condensation, a reversible reaction that facilitates the formation of cyclic imine structures. chemmethod.comnih.govgoogle.com This process can be controlled to yield macrocycles of varying ring sizes, including [1+1], [2+2], [3+3], [4+4], [6+6], and [8+8] condensation products, by carefully selecting reaction conditions such as solvent, metal templates, and the chirality of the starting materials. researchgate.net For example, the condensation of aromatic dialdehydes with chiral diamines like 1,2-trans-diaminocyclohexane has been shown to produce enantiopure or meso-type macrocyclic Schiff bases. researchgate.net The dynamic covalent nature of imine bond formation allows for error correction during the assembly process, leading to the selective formation of desired macrocycles. researchgate.net
One reported synthesis involves the condensation of 1,3-bis(2'-formylphenoxy)-2-propanol with resorcinol-bis(4-aminophenyl)ether to form a novel [1+1] Schiff-base macrocyclic compound, which can then be reduced to a saturated macrocycle. This highlights the versatility of dialdehydes in constructing functionalized macrocyclic systems.
Intermediates in Natural Product and Medicinal Compound Synthesis
Dialdehydes serve as crucial intermediates in the synthesis of a wide range of natural products and medicinal compounds. Their reactive aldehyde groups can be transformed through various reactions to build the complex carbon skeletons and introduce functional groups necessary for the target molecules. Dialdehydes can efficiently participate in cascade and tandem transformations, which are essential for synthesizing several useful natural products and medicinal compounds. chemmethod.com
For instance, substituted alkynyl aldehydes are widely used in organic synthesis, including 1,4-addition and cyclization reactions, to prepare various N-, O-, and S-heterocycles found in pharmaceuticals and natural products. rsc.org While not exclusively dialdehydes, this exemplifies the utility of aldehyde functionalities in constructing medicinally relevant heterocyclic scaffolds. Dihalomethyl carbinols, which can be derived from the addition of dihalomethyl lithium to carbonyl compounds (including potentially dialdehydes or compounds that can be further transformed into dialdehydes), have been used as synthetic intermediates for the one-carbon elongation necessary in the synthesis of natural products like sesquiterpene-based endothelin receptor antagonists, phytuberin, aflatoxin M2, and a tricyclic hydroxy hemiacetal subunit of azadirachtin. iastate.edu
Aldehydes, in general, are critical intermediates in organic synthesis due to the electrophilic nature of their carbonyl carbon, enabling nucleophilic addition reactions that form various products. solubilityofthings.com This reactivity is fundamental in constructing intricate molecular architectures relevant to drug development.
Derivatization Reagents for Complex Molecular Architectures
Dialdehydes and other aldehydes are employed as derivatization reagents to introduce specific functionalities or tags into complex molecular architectures. This is particularly useful in analytical chemistry and for modifying the properties of existing molecules. Chemical derivatization is frequently used in techniques like liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to enhance detectability and provide structural information of analytes, including those with aldehyde or ketone groups. ddtjournal.commdpi.com
Aldehydes can be condensed with reagents like cyclohexanedione in the presence of ammonia (B1221849) to form tri-cyclic compounds, which are useful for detection and analysis. ddtjournal.com The reaction of aldehydes with primary and secondary amines to form imines and enamines is essential in forming nitrogen-containing compounds crucial in various biological applications. solubilityofthings.com This derivatization capability allows for the modification of complex molecules, including natural product scaffolds, to generate analogs with altered properties. acs.org
Functional Material Development Beyond Traditional Applications
Dialdehydes are increasingly being explored for developing advanced functional materials with applications extending beyond conventional uses. Their reactivity allows for the creation of novel materials with enhanced properties for diverse fields.
This compound-Based Nanoparticles and Nanocomposites
Dialdehydes, particularly those derived from natural polymers, are utilized in the creation of nanoparticles and nanocomposites with unique characteristics. This compound starch nanocrystals (NDASs), obtained from the oxidation of starch nanocrystals, have been investigated as a cross-linking agent for biopolymers like chitosan and gelatin to form thin films with properties desirable for biomedical applications. mdpi.comscientific.net These nanocomposites can exhibit improved mechanical properties due to the reinforcing effect of the nanocrystalline structure. mdpi.com
This compound cellulose (DAC) has also been used to create nanocomposites. For instance, DAC@Ag1, a composite of this compound cellulose and silver nanoparticles, exhibits antibacterial properties. mdpi.comnih.gov While the initial composite might have weak mechanical characteristics, incorporating modified cellulose nanofibers (N-CNF) can significantly enhance its tensile strength and elongation through the formation of Schiff base linkages between the amine groups of N-CNF and the aldehyde groups of DAC. mdpi.comnih.gov
Environmentally friendly methods have been developed for preparing this compound starch (DAS) based composites containing nanosilver and nanogold, where DAS acts as both a reducing and protecting agent for the nanoparticles. researchgate.net These nanocomposites show potential for various applications, including those requiring antimicrobial properties.
Adsorbents for Environmental Remediation (e.g., heavy metal adsorption)
The presence of reactive aldehyde groups makes dialdehydes and this compound-functionalized materials effective adsorbents for environmental remediation, particularly for the removal of heavy metal ions from contaminated water. These materials can interact with metal ions through various mechanisms, including chelation, complexation, and electrostatic interactions. tuiasi.rorsc.org
Guanyl-modified cellulose, prepared by oxidizing cellulose with KIO4 followed by condensation with aminoguanidine, has shown satisfactory adsorption capacities for heavy metal ions like Cu(II), Hg(II), Pb(II), Cd(II), and Zn(II). researchgate.net Similarly, smart guanyl thiosemicarbazide (B42300) functionalized this compound cellulose (DAC@GuTSC) has been developed for the removal of Cu²⁺, Hg²⁺, and Pb²⁺ from aqueous solutions, demonstrating high adsorption capacities. researchgate.net
This compound starch (DAS) and its derivatives have also been explored as adsorbents for heavy metals. This compound 8-aminoquinoline (B160924) starch is one example of a this compound-functionalized starch used for removing zinc ions from aqueous solutions. researchgate.net The functionalization of materials like mesoporous silica (B1680970) with aldehyde-containing groups, such as salicylaldehyde (B1680747), has resulted in hybrid materials with high adsorption capacity and selectivity for heavy metal ions like copper, nickel, zinc, and cobalt. nih.gov
The adsorption capacity of these materials is influenced by factors such as pH, initial metal concentration, contact time, and adsorbent dosage. researchgate.netresearchgate.net The adsorption process often follows models like the Langmuir isotherm and pseudo-second-order kinetics, indicating monolayer chemisorption as a dominant mechanism. researchgate.net
Functionalization of Biopolymers for Advanced Materials (e.g., cellulose, starch, chitosan)
Functionalizing abundant biopolymers like cellulose, starch, and chitosan with this compound groups is a significant area of research for creating advanced materials with enhanced properties for diverse applications, including biomedical uses, packaging, and adsorption. The oxidation of vicinal hydroxyl groups in these polysaccharides yields dialdehydes, introducing highly reactive aldehyde functionalities that can undergo further reactions, particularly with amine-containing compounds, to form Schiff bases. mdpi.commdpi.comnih.gov
This compound Cellulose (DAC): Periodate oxidation of cellulose is a common method to produce 2,3-dialdehyde cellulose (DAC). nih.gov DAC can be used to cross-link other polymers, such as collagen and chitosan, improving their mechanical and thermal stability. nih.govmdpi.com DAC has also been used to create hydrogels with high compression resilience through self-assembly driven by interactions between aldehyde and hydroxyl groups. bohrium.com Functionalized DAC has been explored for applications like CO2 adsorption after amination with polyethylenimine (PEI). bohrium.com DAC's ability to form homogeneous solutions in hot water and its reactivity make it an interesting source material for various applications requiring covalent immobilization of nitrogenous compounds. nih.gov
This compound Starch (DAS): this compound starch (DAS) is synthesized by oxidizing starch with periodate. nih.gov The introduced aldehyde groups allow DAS to react with substances containing amino and carbonyl/hydroxyl groups through Schiff-base and aldol reactions, respectively. researchgate.net DAS is used as a cross-linking agent for biopolymers like chitosan and gelatin, forming hydrogels with potential in drug delivery. mdpi.comnih.govresearchgate.net DAS-based materials can exhibit improved mechanical properties and have been investigated for immobilizing enzymes. researchgate.net
This compound Chitosan (DACS): this compound chitosan (DACS) is obtained by the oxidation of chitosan. mdpi.comnih.govmdpi.com Similar to this compound starch, DACS contains reactive carbonyl groups that can cross-link chitosan and other biopolymers through Schiff base formation. mdpi.comnih.gov DACS has been shown to be an effective cross-linking agent for collagen materials and cotton fabrics, improving their properties. nih.govmdpi.com Materials cross-linked with DACS can exhibit higher thermal stability compared to those cross-linked with this compound starch. mdpi.com DACS is considered a promising natural cross-linking agent for biomedical applications due to its lower toxicity compared to some synthetic alternatives like glutaraldehyde. mdpi.com
Advanced Analytical and Spectroscopic Characterization Methodologies for Dialdehyde Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of dialdehydes, offering non-destructive and highly informative data.
Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl Group Detection and Structural Changes
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the presence and chemical environment of carbonyl (C=O) groups, which are the defining functional groups of dialdehydes. The methodology involves irradiating a sample with infrared radiation and measuring the absorption at different wavenumbers.
The presence of a dialdehyde is typically confirmed by a characteristic absorption band corresponding to the C=O stretching vibration. For instance, in this compound cellulose (B213188), a peak around 1722 cm⁻¹ is indicative of the carbonyl group. researchgate.net Similarly, studies on this compound starch have shown the appearance of a new carbonyl band at 1716 cm⁻¹. mdpi.com The intensity of this peak can be correlated with the degree of oxidation. researchgate.net In some cases, such as with dried samples of this compound cellulose, characteristic bands have been observed at 1738 cm⁻¹ for the carbonyl group and 882 cm⁻¹ for the formation of hemiacetal bonds. diva-portal.org
FTIR can also monitor structural changes during reactions. For example, in the photochemical reactions of this compound starch, changes in the intensity of the carbonyl band and other regions of the spectrum, such as the C-O-C stretching vibrations (1300–1400 cm⁻¹) and pyranose ring vibrations (700–800 cm⁻¹ and 996 cm⁻¹), provide evidence of further oxidation and structural modifications. mdpi.com The attenuated total reflection (ATR) mode of FTIR is particularly useful for analyzing solid or semi-solid samples, like this compound cellulose and starch. mdpi.comnih.gov
It is important to note that in some this compound systems, particularly in aqueous environments or in the solid state, the aldehyde groups can exist in equilibrium with hydrated forms (geminal diols) or as hemiacetals, which may not show a strong carbonyl absorption. diva-portal.org This can make direct quantification by FTIR challenging without appropriate calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the detailed structural elucidation of organic molecules, including dialdehydes. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H-NMR Spectroscopy: This technique provides information about the protons (¹H nuclei) in a molecule. In the context of dialdehydes, ¹H-NMR is used to identify the characteristic signals of aldehyde protons. For example, in the ¹H-NMR spectrum of this compound starch, a small signal around 8.39 ppm is assigned to the aldehyde hydrogen, confirming the formation of the this compound structure. mdpi.com The chemical shifts of other protons in the molecule can also provide valuable structural information. For instance, in the analysis of defensive secretions from walking sticks containing monoterpene dialdehydes, complex ¹H-NMR spectra were deconvoluted to identify the signals corresponding to the dialdehydes and their geminal diol forms. nih.gov
¹³C-NMR Spectroscopy: This technique probes the carbon-13 (¹³C) nuclei and provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C-NMR spectrum. For dialdehydes, the signals for the carbonyl carbons are particularly diagnostic, although they may not always be readily observed. The chemical shifts in ¹³C-NMR spectra are spread over a much wider range (typically 0-220 ppm) compared to ¹H-NMR, which often leads to less signal overlap and easier interpretation. youtube.com
Together, ¹H-NMR and ¹³C-NMR, often complemented by two-dimensional (2D) NMR techniques such as COSY, TOCSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure of dialdehydes. nih.gov
UV-Visible Spectroscopy for Conjugated Systems and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of dialdehydes, particularly those containing conjugated systems, and for monitoring the progress of chemical reactions. numberanalytics.com This technique measures the absorption of ultraviolet and visible light by a sample.
For dialdehydes with conjugated π systems (alternating double and single bonds), UV-Vis spectroscopy can be used for structural elucidation. numberanalytics.com The extent of conjugation influences the wavelength of maximum absorbance (λmax). As the length of the conjugated system increases, the λmax shifts to longer wavelengths (a bathochromic shift). libretexts.org This principle is useful in identifying and characterizing conjugated dialdehydes.
UV-Vis spectroscopy is also widely employed for reaction monitoring. spectroscopyonline.com By tracking the change in absorbance at a specific wavelength over time, the formation or consumption of a UV-Vis active species can be followed. numberanalytics.com For example, in the periodate (B1199274) oxidation of polysaccharides to form dialdehydes, UV-Vis spectroscopy at 222 nm can be used to determine the consumption of periodate, which indirectly provides the degree of oxidation of the resulting this compound cellulose. nih.govcolab.ws Another application is the quantification of aldehyde groups through derivatization reactions that produce a colored product. For instance, the reaction of dialdehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms a hydrazone that can be quantified spectrophotometrically. researchgate.net
Near-Infrared (NIR) Spectroscopy for Degree of Oxidation Determination
Near-Infrared (NIR) spectroscopy has emerged as a rapid and non-destructive method for determining the degree of oxidation (DO) in this compound systems, particularly in this compound cellulose. diva-portal.org This technique measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 12,500–4000 cm⁻¹). nih.gov
The methodology involves developing a multivariate calibration model, such as Partial Least Squares Regression (PLSR), that correlates the NIR spectral data with the DO values determined by a reference method (e.g., titration). diva-portal.orgnih.gov For this compound cellulose, a calibration model was successfully built using the NIR spectra of multiple samples with varying degrees of oxidation. diva-portal.org This model demonstrated a high goodness of fit (R²) and goodness of prediction (Q²), indicating its reliability. diva-portal.org The first principal component in the model was found to describe the degree of oxidation, while the second was related to the water content. diva-portal.org
The advantage of NIR spectroscopy is its speed and ease of implementation, making it suitable for at-line or even on-line process monitoring in an industrial setting. diva-portal.orgdiva-portal.org Once the calibration model is established, the DO of new samples can be predicted quickly and without the need for time-consuming and hazardous chemical reagents often used in traditional titration methods. diva-portal.org
Chromatographic and Mass Spectrometric Approaches
Chromatographic and mass spectrometric techniques are powerful tools for the separation, identification, and quantification of dialdehydes in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For this compound analysis, HPLC is particularly valuable for assessing purity and determining concentration.
The methodology typically involves injecting a sample onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis or diode-array detector (DAD), is used to detect the separated components as they elute from the column. jasco-global.com
For the analysis of dialdehydes and other carbonyl compounds, a common approach is to first derivatize them with a reagent like 2,4-dinitrophenylhydrazine (DNPH). This reaction produces stable dinitrophenylhydrazone derivatives that can be readily detected by UV-Vis at a specific wavelength (e.g., 365 nm). researchgate.net Reversed-phase HPLC with a C18 column is often employed for the separation of these derivatives. researchgate.net
The purity of a this compound sample can be assessed by the presence of extraneous peaks in the chromatogram. chromatographyonline.com Quantification is typically achieved by creating a calibration curve using standards of known concentration and relating the peak area of the analyte to its concentration. jasco-global.com HPLC methods can be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. ijrpc.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Microscopy and Morphological Analysis
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and microstructure of materials containing or modified by dialdehydes. qa-group.com It provides high-resolution images by scanning a focused beam of electrons over a sample's surface, revealing details about surface texture, particle size, and morphology. qa-group.comnih.gov
In the context of this compound systems, SEM has been used to examine the surface characteristics of this compound starch (DAS) modified with proteins. nih.gov For instance, albumin-treated DAS particles exhibited unique wrinkles or continuous depressions on their surface, with the ruggedness increasing with the albumin concentration. nih.gov Gelatin treatment, on the other hand, resulted in a rougher surface, and at higher concentrations, fibrous or thin-leaf-like projections became prominent. nih.gov
SEM is also employed to study the morphology of films and composites incorporating dialdehydes. For example, in gelatin films crosslinked with this compound quince seed gum, SEM images revealed changes in the film's structure with different blending ratios. researchgate.net Similarly, the morphology of this compound cellulose (DAC) and its derivatives has been investigated using SEM, providing insights into the structural changes resulting from chemical modifications. researchgate.net The technique is versatile, allowing for the analysis of a wide range of materials from powders to films, and is often combined with Energy Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition of the surface. qa-group.comresearchgate.net
Table 4: SEM Findings on this compound-Modified Systems
| Material System | Observation | Significance | Reference |
| Albumin-treated this compound Starch (DAS) | Unique wrinkles and continuous depressions on the particle surface. | Revealed morphological changes due to protein treatment. | nih.gov |
| Gelatin-treated this compound Starch (DAS) | Rough surface with fibrous or thin-leaf-like projections at higher gelatin ratios. | Demonstrated that different protein treatments lead to distinct surface morphologies. | nih.gov |
| Gelatin/Dialdehyde Quince Seed Gum Films | Morphological changes observed with varying blend ratios. | Showed the effect of crosslinking on the microstructure of the biopolymer film. | researchgate.net |
| This compound Cellulose (DAC) | Characterized the surface morphology of the modified cellulose. | Provided a baseline for comparing the structure of further DAC derivatives. | researchgate.net |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal structure and nanoscale morphology of this compound-based systems. jeolusa.comgrafiati.com TEM works by transmitting a beam of electrons through an ultra-thin specimen (typically less than 100 nm thick) to form an image. jeolusa.com This allows for the visualization of features at the atomic or molecular level. jeolusa.comgrafiati.com
Sample preparation for TEM is critical and often involves complex procedures like ultra-microtomy to create sufficiently thin sections. slideshare.net The high-energy electron beam can also cause damage to sensitive biological or polymeric samples, a factor that must be carefully managed during analysis. jeolusa.commdpi.com Despite these challenges, TEM provides unparalleled insights into the nanoscale world, making it an essential tool for the advanced characterization of this compound systems in fields like materials science and nanomedicine. jeolusa.comnih.gov
Table 5: Applications of TEM in Nanoscale Morphological Analysis
| Application Area | Information Obtained | Significance | Reference |
| Nanomedicine | Uptake mechanisms and intracellular distribution of nanoparticles. | Provides unequivocal information on how nanocarriers interact with and enter cells. | nih.gov |
| Materials Science | Internal structure, composition, and morphology at the nanoscale. | Reveals fine structural details inaccessible to other microscopy techniques. | jeolusa.com |
| Polymer Science | Analysis of polymer structure, crystal defects, and phase distribution. | Elucidates the effect of modifications (e.g., crosslinking) on the material's internal morphology. | grafiati.com |
Scanning Electron Microscopy (SEM) for Surface and Microstructure
X-ray Diffraction (XRD) for Crystallinity Assessment and Structural Insights
X-ray Diffraction (XRD) is a primary technique used to assess the crystallinity and investigate the crystal structure of materials, including those based on or modified with dialdehydes. mdpi.commeasurlabs.com The method relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a material, producing a unique diffraction pattern of peaks. utah.edu The positions and intensities of these peaks provide information about the crystal structure, phase, and orientation, while the broadness of the peaks can be related to crystallite size. mdpi.commeasurlabs.com
In contrast, amorphous materials lack long-range order and produce a broad, diffuse halo in the XRD pattern instead of sharp peaks. utah.edu Therefore, XRD is highly effective for determining the degree of crystallinity in semi-crystalline materials, such as this compound-modified polysaccharides like cellulose or starch. utah.edu The crystallinity index can be calculated by comparing the area of the crystalline peaks to the total area under the curve (including the amorphous halo). utah.edu
XRD has been extensively used to study the changes in the crystalline structure of cellulose after being oxidized to form this compound cellulose (DAC). The native cellulose I structure shows characteristic diffraction peaks at specific 2θ angles (e.g., around 15°, 17°, and 23°). researchgate.net The introduction of aldehyde groups can disrupt the ordered packing of the cellulose chains, leading to a reduction in crystallinity, which is observable as a decrease in the intensity and broadening of these diffraction peaks. researchgate.net Researchers use XRD to track these changes and understand how the modification process affects the material's structural integrity. researchgate.netresearchgate.netsci-hub.se
Table 6: XRD Analysis of this compound-Modified Polysaccharides
| Material | Key XRD Findings | Interpretation | Reference |
| This compound Cellulose (DAC) | Reduction in intensity of characteristic cellulose I peaks (e.g., at ~22.8° 2θ). | Disruption of the crystalline structure due to the introduction of aldehyde groups. | researchgate.net |
| This compound Starch (DAS) | Changes in the diffraction pattern compared to native starch. | Alteration of the semi-crystalline nature of starch granules upon oxidation. | sci-hub.se |
| Cellulose/p-toluidine (from DAC) | Analysis of diffraction patterns before and after uranium adsorption. | Assessed structural changes in the adsorbent material during its application. | researchgate.net |
| Semi-crystalline polymers | Calculation of percent crystallinity from diffraction patterns. | Quantifies the ratio of crystalline to amorphous phases in the material. | utah.edu |
Titrimetric and Chemical Analysis for Aldehyde Content Quantification
Titrimetric and other chemical analysis methods remain fundamental for the accurate quantification of aldehyde content in this compound systems. These techniques are often used as primary reference methods to validate data obtained from spectroscopic analyses. They rely on specific chemical reactions with the aldehyde groups, where the consumption of a reagent or the formation of a product is quantitatively measured.
A widely employed and one of the most common methods for determining the aldehyde content, or the degree of oxidation, in dialdehydes, particularly in this compound cellulose (DAC), is the reaction with hydroxylamine (B1172632) hydrochloride followed by titration. diva-portal.org This method is based on the oximation reaction, where hydroxylamine reacts with the aldehyde groups to form an oxime and liberate hydrochloric acid (HCl). cellulosechemtechnol.ro The amount of HCl released is directly proportional to the number of aldehyde groups present in the sample.
The fundamental reaction is as follows:
R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl
In the case of dialdehydes, such as those in DAC, two molecules of hydroxylamine hydrochloride react with each oxidized anhydroglucose (B10753087) unit (AGU), releasing two molecules of HCl. diva-portal.org The procedure typically involves suspending the this compound sample in a hydroxylamine hydrochloride solution of a known concentration and pH. diva-portal.orgacs.org The reaction is allowed to proceed for a specific duration, often for a couple of hours, to ensure complete oximation. diva-portal.org It is noteworthy that hydroxylamine hydrochloride can also react with the more stable intramolecular hemiacetal forms present in DAC. diva-portal.org
Following the reaction, the liberated hydrochloric acid is titrated with a standardized sodium hydroxide (B78521) (NaOH) solution. diva-portal.org The endpoint of the titration is determined by returning the solution to its initial pH value, often measured using a pH meter for accuracy in what is known as potentiometric titration. diva-portal.orgacs.orgnih.gov The aldehyde content can then be calculated from the volume of NaOH consumed. acs.org
Several studies have utilized this method to quantify the degree of oxidation in this compound cellulose under various reaction conditions. For instance, the aldehyde content of DACF (this compound cellulose fabric) membranes, adjusted by varying the oxidation time, was confirmed using this titration method. mdpi.com In one study, a DACF membrane oxidized for 24 hours exhibited an aldehyde content of 2.97 mmol/g. mdpi.com Another investigation determined the degree of oxidation for 74 this compound cellulose samples using this technique to correlate with FTIR and NIR spectroscopic data. nih.gov
Below is a table summarizing typical parameters and findings from research utilizing the hydroxylamine hydrochloride titration method.
| This compound System | Reagent Concentration | Reaction Time | Titrant | pH Adjustment | Key Finding | Reference |
| This compound Cellulose (DAC) | 0.25 M Hydroxylamine Hydrochloride | 2.5 hours | 0.1 M Sodium Hydroxide | Initial pH adjusted to 4 | Method used to determine degree of oxidation for NIR calibration | diva-portal.org |
| This compound Cellulose (DAC) | 0.25 M Hydroxylamine Hydrochloride | - | 0.01 M Sodium Hydroxide | Titration to initial pH of 4.5 | Determined remaining aldehyde groups after reductive amination | acs.orgnih.gov |
| This compound Cellulose Fabric (DACF) | Not specified | 24 hours (oxidation time) | Not specified | Not specified | Aldehyde content of 2.97 mmol/g achieved | mdpi.com |
| Lemon Oil | Not specified | Not specified | 0.5 N Alcoholic Potassium Hydroxide | Initial pH adjusted to 3.4 | Used to determine total aldehyde content as citral | scribd.com |
It is important to note that hydroxylamine hydrochloride is considered a hazardous substance, which is a significant drawback of this method. diva-portal.org
Quantitative alkali consumption provides another avenue for estimating the aldehyde content in this compound systems, particularly for periodate-oxidized starches (oxystarch). This method is predicated on the β-alkoxy carbonyl cleavage reaction that occurs when the this compound is treated with an alkali, such as sodium hydroxide. The consumption of the alkali is stoichiometrically related to the aldehyde content.
This method is considered rapid, with the potential for analyzing a sample in under 10 minutes. acs.org However, the reaction conditions, especially temperature and time, are critical and must be carefully controlled to avoid misleading results. uni.edu The primary reaction involves the consumption of one mole of alkali per mole of this compound for a brief period. uni.edu Secondary reactions can occur, especially with prolonged exposure to alkali or at elevated temperatures, leading to an overestimation of the aldehyde content. acs.orgscite.ai
Research has shown that for periodate-oxidized cellulose, treatment with NaOH at 70°C for exactly one minute was used to minimize these secondary reactions. scite.ai The reaction between periodate-oxidized starch and alkali does not stop after the consumption of one mole of alkali per this compound unit, indicating the occurrence of further alkali-consuming reactions. acs.org
A study comparing the determination of this compound starch (DAS) concentration using the alkali consumption method against an apparent density method showed comparable results, validating its use for random sample checks. uni.edu The relationship between the concentration of periodates used for oxidation and the resulting aldehyde content in DAS has been established, with higher periodate concentrations leading to higher aldehyde content. scite.ai
The table below presents data on this compound starch analysis, highlighting the impact of oxidant concentration on aldehyde content and molecular weight.
| Sample ID | Aldehyde Content (%) | Average Molecular Weight | Methodology Note | Reference |
| DAS1 | 45.2% | 85,853 | Determined by quantitative alkali consumption | scite.ai |
| DAS2 | 61.2% | 15,466 | Determined by quantitative alkali consumption | scite.ai |
| DAS3 | 86.94% | 13,182 | Determined by quantitative alkali consumption | scite.ai |
While fast, the critical dependence on reaction parameters and the potential for side reactions are significant considerations for the quantitative alkali consumption method. uni.eduscite.ai
Computational and Theoretical Investigations of Dialdehydes
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure and intrinsic reactivity of dialdehyde molecules. frontiersin.orgacs.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the complex electronic environments of these difunctional compounds. scirp.orgethz.ch These calculations provide fundamental information about molecular orbitals, charge distributions, and the energies of different electronic states, which collectively govern the chemical behavior of dialdehydes. By determining the ground state geometry and electronic properties, researchers can understand the stability and potential reaction sites within the molecule. ekb.eg
A key application of DFT in studying dialdehydes is the prediction of their reactivity through various calculated descriptors. frontiersin.org Conceptual DFT provides a framework to quantify and predict where a molecule is most likely to undergo a nucleophilic or electrophilic attack. mdpi.com
Key reactivity descriptors include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. frontiersin.org
Fukui Functions (f(r)) : This descriptor identifies the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+) indicates regions susceptible to attack by nucleophiles, while the function for electrophilic attack (f-) points to sites prone to attack by electrophiles. mdpi.com
Dual Descriptor (Δf(r)) : The dual descriptor provides a more refined picture of reactivity. A positive value (Δf(r) > 0) indicates a site favorable for nucleophilic attack, whereas a negative value (Δf(r) < 0) suggests a site favorable for electrophilic attack. mdpi.com
Global Reactivity Descriptors : Parameters such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) provide a general measure of a molecule's reactivity. scirp.orgekb.egresearchgate.net For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.
Computational studies have successfully used these descriptors to pinpoint the reactive centers in dialdehydes and related molecules. frontiersin.orgunex.es For example, in molecules with multiple functional groups, DFT calculations can distinguish the most electrophilic carbonyl carbon, guiding the understanding of selective chemical transformations. mdpi.com
| Descriptor | Definition | Significance in this compound Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity of carbonyl carbons). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons | Identifies local reactive sites for nucleophilic (f+) and electrophilic (f-) attack. mdpi.com |
| Dual Descriptor (Δf(r)) | Difference between nucleophilic and electrophilic Fukui functions | Clearly distinguishes between sites prone to nucleophilic versus electrophilic attack. frontiersin.org |
| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires additional electronic charge | Quantifies the overall electrophilic nature of the this compound. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap; hard molecules are less reactive. scirp.org |
The flexibility of dialdehydes allows them to exist in various conformations (shapes arising from bond rotation) and configurations (spatial arrangements of atoms, like isomers). Computational methods are essential for exploring the potential energy surface to identify stable conformers and the energy barriers between them. pitt.edudntb.gov.uasfu.ca
For instance, in N-acylhydrazones derived from hydroxy-substituted aldehydes, DFT calculations can confirm the most stable isomer (e.g., the E-isomer) and attribute its stability to factors like intramolecular hydrogen bonding. semanticscholar.org Such analyses are critical because the reactivity and biological activity of a molecule are often dependent on its specific three-dimensional structure. Theoretical studies can predict the relative energies of different conformers in both the gas phase and solution, providing a complete picture of the conformational landscape. semanticscholar.orgacs.org
Prediction of Reactivity Descriptors (e.g., nucleophilic/electrophilic behavior)
Molecular Dynamics Simulations for Solution Behavior and Interactions
While quantum mechanics is ideal for studying the electronic details of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, especially in a solvent environment. sfu.camdpi.com MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. nih.gov
For dialdehydes, MD simulations can reveal:
Solvation Effects : How solvent molecules, such as water, arrange themselves around the this compound and influence its conformation and reactivity. acs.org
Hydrogen Bonding : The dynamics of hydrogen bond formation and breaking between the this compound's carbonyl groups and protic solvents or other solutes. acs.org
Diffusion and Transport : How dialdehydes move and diffuse within a medium, which is important for understanding reaction kinetics in solution. mdpi.com
Interactions with Surfaces : Simulations can model the adsorption and behavior of dialdehydes on surfaces, such as catalysts or polymers. For example, MD simulations have been used to study the interaction of aldehyde inhibitors with steel surfaces. techscience.com
A study on this compound cellulose (B213188) used MD simulations to investigate how the degree of ring-opening, temperature, and water content affect its mechanical properties and molecular mobility. The simulations showed that ring-opening lowered the glass-transition temperature and had the most significant effect on increasing molecular mobility at high temperatures and in wet conditions. acs.org
| Application Area | Information Gained from MD Simulations | Example |
|---|---|---|
| Solution Behavior | Conformational changes in solvent, solute-solvent interactions. nih.gov | Simulating a this compound in water to observe hydration shells around carbonyl groups. |
| Material Properties | Diffusion coefficients, glass-transition temperatures, mechanical properties. acs.org | Modeling amorphous this compound cellulose to predict its thermoplastic properties. acs.org |
| Intermolecular Interactions | Hydrogen bond dynamics, binding energies with other molecules. | Studying the interaction of flavor aldehydes with LDPE films. mdpi.com |
| Corrosion Inhibition | Adsorption mechanisms and interaction energies on metal surfaces. techscience.com | Simulating the adsorption of β-HA on an Fe (110) surface in an acidic medium. techscience.com |
Modeling of Reaction Pathways and Transition States
Understanding how a chemical reaction occurs requires mapping the entire reaction pathway, including the high-energy transition states that connect reactants, intermediates, and products. Computational chemistry allows for the detailed exploration of these pathways, which are experimentally challenging to observe due to the fleeting nature of transition states. mit.edu
Using methods like DFT or combined Quantum Mechanics/Molecular Mechanics (QM/MM), researchers can:
Locate Transition States : Identify the precise geometry and energy of the transition state for a given reaction step. researchgate.net
Calculate Activation Energies : Determine the energy barrier (activation energy) that must be overcome for the reaction to proceed, which is directly related to the reaction rate. rsc.org
Elucidate Reaction Mechanisms : Distinguish between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the energy profiles of the competing pathways. rsc.org
For example, the mechanism of reductive amination, a crucial reaction involving aldehydes, has been investigated computationally. Studies have detailed the initial nucleophilic addition of an amine to the aldehyde's carbonyl group to form a carbinolamine intermediate, followed by dehydration and reduction. rsc.org Similarly, QM/MM simulations have been employed to study enzymatic reactions involving peptidyl aldehydes, accurately capturing the reaction pathway and identifying key intermediates and transition states. nih.gov Recent advances even include machine learning models trained on quantum chemistry data to predict transition state structures rapidly. mit.edu
Structure-Reactivity Relationship Elucidation through Computational Methods
A primary goal of computational chemistry is to establish clear Structure-Reactivity Relationships (SRRs), which connect a molecule's structural or electronic features to its chemical reactivity. acs.orgresearchgate.netnih.gov By systematically modifying the structure of a this compound in silico and calculating its reactivity descriptors and reaction energy profiles, researchers can build predictive models. acs.org
This process typically involves:
Generating a Dataset : A series of related dialdehydes with varying substituents or structures is chosen.
Computational Analysis : Quantum chemical calculations are performed to obtain data on electronic properties (e.g., charge on carbonyl carbons, LUMO energies) and reaction energetics (e.g., activation barriers for a specific reaction). acs.org
Correlation and Model Building : The computational data is correlated with experimental results (like reaction rates) to find quantitative trends. nih.gov
These relationships are powerful because they provide mechanistic insight and allow for the rational design of new molecules with desired reactivity. acs.org For example, by computationally screening a library of amines and aldehydes, researchers can predict the rates and equilibrium constants for imine formation, guiding the development of dynamic covalent materials. acs.org
Emerging Trends and Future Research Directions in Dialdehyde Chemistry
Development of Novel Dialdehyde Derivatives with Tailored Reactivity
A primary focus of current research is the synthesis of new this compound derivatives with precisely controlled reactivity and properties. This involves moving beyond simple, symmetrical dialdehydes to more complex and functionalized structures, often derived from renewable resources. ndsu.eduresearchgate.net
Researchers are successfully preparing series of bio-derived bis-furan and tris-furan dialdehydes by condensing furan (B31954) with various ketones and subsequent formylation. ndsu.edu The incorporation of different structural spacers between the aldehyde groups in these monomers allows for the fine-tuning of physical properties, such as melting points, which is dependent on the symmetry and rigidity of the molecular structures. ndsu.edu Another avenue involves the synthesis of new functional monomers from vanillin (B372448), a bio-based feedstock, to create temperature-responsive and photo-cross-linkable polymers, with the reactive aldehyde group available for further modifications. mdpi.com
The unique reactivity of the aldehyde functional group allows for a wide range of chemical modifications, enabling the creation of materials with specific functionalities. boku.ac.atacs.org For instance, the reactive aldehyde groups on this compound cellulose (B213188) (DAC) can be converted into diamines, dioximes, and Schiff bases, serving as intermediates for a variety of products. dergipark.org.tr Selective chemical reactions on symmetrical dialdehydes like terephthalaldehyde (B141574) and isophthalaldehyde (B49619) have been achieved by using a polymer support to block one aldehyde group. cdnsciencepub.com This allows the free aldehyde group to undergo reactions such as Wittig reactions or Grignard reactions, leading to the synthesis of mono-oximes, formylstilbenes, and (formylphenyl)phenylcarbinols, demonstrating a high degree of control over reactivity. cdnsciencepub.com
Furthermore, research into α-functionally substituted α,β-unsaturated aldehydes is expanding the toolbox of fine chemical synthesis. mdpi.com These highly reactive compounds serve as key metabolites in biological systems and as starting materials for producing dyes, pesticides, and drugs. mdpi.com The development of phenyl-pyrazolone derivatives that are aldehyde-reactive molecules is also a promising area, with potential applications in designing targeted therapeutics. mdpi.com
Table 1: Examples of Novel this compound Derivatives and Their Tailored Features
| This compound Derivative Type | Synthetic Approach | Tailored Property/Reactivity | Potential Application |
|---|---|---|---|
| Bio-derived bis-furan and tris-furan dialdehydes | Condensation of furan with ketones, followed by formylation. ndsu.edu | Varied melting points based on structural spacers. ndsu.edu | Building blocks for non-isocyanate polyurethanes (NIPUs). ndsu.edu |
| Mono-functionalized symmetrical dialdehydes | Use of a polymer support to block one aldehyde group. cdnsciencepub.com | Selective reaction at a single aldehyde site. cdnsciencepub.com | Synthesis of mono-oximes, formylchalcones, and formylbenzils. cdnsciencepub.com |
| Vanillin-based acrylate (B77674) monomers | Reaction of vanillin with reagents like acryloyl chloride. mdpi.com | Temperature-responsive and photo-cross-linkable polymers. mdpi.com | Smart materials, biosensors. mdpi.com |
| This compound Polysaccharides (DAPs) | Periodate (B1199274) oxidation of polysaccharides like cellulose, starch, or alginate. boku.ac.atacs.org | High reactivity for cross-linking and further modification. boku.ac.atdergipark.org.tr | Drug delivery, tissue engineering, functional biomaterials. dergipark.org.trnih.gov |
Integration of Dialdehydes in Advanced Manufacturing and Sustainable Technologies
Dialdehydes are becoming integral to the development of advanced and sustainable technologies, driven by the principles of green chemistry. numberanalytics.com This trend involves utilizing bio-based feedstocks, designing environmentally benign processes, and creating biodegradable or recyclable materials. acs.orgicast.org.uk
In advanced manufacturing, dialdehydes are used as building blocks for high-performance polymers. numberanalytics.com A notable example is the synthesis of non-isocyanate polyurethanes (NIPUs) from bio-based dialdehydes, which offers a more sustainable alternative to traditional polyurethanes. ndsu.eduboku.ac.at Dialdehydes also play a role in additive manufacturing; for example, alginate this compound-gelatin (ADA-GEL) hydrogels are being explored for 3D bioprinting applications in bone tissue engineering. mdpi.com
The use of dialdehydes derived from biomass, such as this compound polysaccharides (DAPs), is a cornerstone of this sustainable shift. nih.gov this compound cellulose (DAC), produced by the periodate oxidation of cellulose, is a versatile platform for creating a host of functional materials. boku.ac.at These materials include hydrogels, scaffolds, films, and coatings for biomedical and food science applications, such as wound dressings, drug delivery systems, and food packaging. nih.gov The aldehyde groups in DAC can react with other molecules to form cross-links, enhancing mechanical strength and thermal stability, or to introduce new functionalities. numberanalytics.commdpi.com For example, DAC fabric membranes have been developed for the chemical adsorption of dyes from wastewater through the formation of Schiff bases with amino-containing pollutants. mdpi.com
The push for sustainability is also evident in the processes used to synthesize and apply dialdehydes. osaka-u.ac.jp Researchers are exploring biocatalytic, enzyme-based methods for aldehyde oxidation, which operate under mild conditions in aqueous environments and offer high selectivity, representing a green alternative to conventional chemical reagents. uva.nl Furthermore, aldehydes themselves are being investigated as powerful photoinitiators for polymerization reactions, contributing to more sustainable chemical transformations. nih.gov
Table 2: Applications of Dialdehydes in Sustainable and Advanced Technologies
| Technology/Application Area | This compound Used | Function/Benefit | Reference |
|---|---|---|---|
| Sustainable Polymers | Bio-derived bis-furan dialdehydes | Monomers for non-isocyanate polyurethanes (NIPUs). | ndsu.eduboku.ac.at |
| Advanced Adhesives | Glyoxal, Glutaraldehyde (B144438) | Formaldehyde-free melamine-based resins for wood panels. | mdpi.com |
| Additive Manufacturing | Alginate this compound (ADA) | Cross-linker in ADA-Gelatin hydrogels for 3D bioprinting in tissue engineering. | mdpi.com |
| Wastewater Treatment | This compound Cellulose (DAC) | Chemical adsorption of amino-containing dyes via Schiff base formation. | mdpi.com |
| Food Science | This compound Polysaccharides (DAPs) | Building blocks for edible coatings, food packaging films, and food emulsions. | nih.gov |
| Biomedical Materials | This compound Cellulose/Starch | Cross-linking agents for hydrogels used in wound dressings and drug delivery. | nih.govmdpi.com |
| Green Chemistry | Various aldehydes | Use of biocatalytic enzyme-based methods for sustainable oxidation to carboxylic acids. | uva.nl |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The most significant breakthroughs in this compound chemistry are emerging from the interface of organic chemistry and materials science. virginia.eduroyalsocietypublishing.orgacs.org The art of organic synthesis is being leveraged to create novel this compound molecules, which materials scientists then employ to construct advanced materials with tailored properties and functions. royalsocietypublishing.orgacs.org
This synergy is particularly evident in polymer science. The incorporation of dialdehydes into polymer chains through methods like polycondensation or click chemistry allows for the creation of materials with enhanced mechanical strength, thermal stability, and biocompatibility. numberanalytics.com For example, bio-based epoxy resins with superior thermal and mechanical properties have been developed using vanillin-derived dialdehydes. mdpi.com These resins can be designed to be degradable by introducing acetal (B89532) structures, which are stable under alkaline conditions but break down in acidic environments. mdpi.com
In the realm of biomaterials, cross-disciplinary efforts are leading to sophisticated systems for biomedical applications. A systematic study of aliphatic and aromatic dialdehydes as cross-linkers for self-assembled peptide gels has shown how their chemical structure dictates mechanical stiffness and cytocompatibility. researchgate.netacs.org This research is crucial for designing hydrogels suitable for applications demanding specific mechanical properties, from soft tissue engineering to stiffer material requirements. acs.org Similarly, this compound polysaccharides are being extensively studied for creating hydrogels, scaffolds, and nanoparticles for drug delivery and tissue engineering. nih.gov An innovative green method uses the spontaneous condensation between this compound polysaccharides and pyrrole (B145914) to synthesize polypyrrole-based materials with low cytotoxicity and strong anti-inflammatory effects, ideal for biomedical use. acs.org
The development of functional materials often relies on the unique reactivity of the aldehyde group. acs.org The synthesis of polysaccharides containing aldehyde moieties is a key strategy for achieving selective modification, which is critical for developing highly functional and sustainable materials. acs.org This cross-pollination of expertise—from the organic chemist designing the molecule to the materials scientist engineering the final product—is essential for translating fundamental discoveries into practical applications. virginia.eduroyalsocietypublishing.org
Table 3: Examples of Cross-Disciplinary Research in this compound Chemistry
| Research Area | Key this compound(s) | Organic Chemistry Contribution | Materials Science Outcome |
|---|---|---|---|
| Advanced Polymers | Vanillin-derived dialdehydes, Bio-derived bis-furans | Synthesis of novel bio-based monomers. ndsu.edumdpi.com | Degradable epoxy resins and non-isocyanate polyurethanes (NIPUs). ndsu.edumdpi.com |
| Peptide-Based Biomaterials | Glutaraldehyde, Terephthalaldehyde, Isophthalaldehyde | Systematic study of this compound cross-linker structure. researchgate.netacs.org | Self-assembled peptide hydrogels with tunable mechanical stiffness for biomedical use. acs.org |
| Conducting Biopolymers | This compound Polysaccharides (DAPs) | Green synthesis via spontaneous condensation with pyrrole. acs.org | Covalently linked polypyrrole composites with low cytotoxicity and improved stability. acs.org |
| Functional Polysaccharides | This compound Cellulose (DAC), this compound Starch | Periodate oxidation to introduce reactive aldehyde groups. boku.ac.atacs.org | Functional materials for drug delivery, tissue engineering, and polymer blends. dergipark.org.trnih.gov |
| Chiral Sensing and Catalysis | BINOL-based dialdehydes | Design and synthesis of chiral molecules and polymers. virginia.edu | Enantioselective fluorescent sensors and asymmetric catalysts. virginia.edu |
Challenges and Opportunities in Scalable this compound Production
Despite the vast potential of dialdehydes, their widespread industrial adoption faces several challenges related to scalable production, cost, and environmental impact. However, these challenges also present significant opportunities for innovation in chemical engineering and sustainable technology. appliedcatalysts.com
One of the main hurdles, particularly for bio-based dialdehydes like this compound cellulose (DAC), is the cost and environmental footprint of the synthesis process. boku.ac.at The periodate oxidation of cellulose, the most common method for producing DAC, uses sodium periodate, which is expensive and generates toxic waste. boku.ac.atacs.org This can render the large-scale production of DAC financially unfeasible. boku.ac.at Furthermore, for some industrially important dialdehydes like glutaraldehyde, ensuring high purity and batch-to-batch consistency is a challenge, as impurities or side-products can negatively affect performance and increase costs for the end-user. lanxess.com The low production efficiency of certain bioderived aldehydes also remains a barrier. researchgate.net
These challenges are being actively addressed through innovative research, opening up new opportunities. A major area of development is the creation of efficient recycling systems for reagents. For instance, methods for the electrochemical regeneration of the spent periodate from DAC production are being optimized, with regeneration efficiencies reaching over 93%. acs.orgresearchgate.net This could dramatically reduce both the cost and the environmental impact of the process.
The shift towards biocatalysis and whole-cell biosynthesis represents another significant opportunity. researchgate.net Using enzymes or microorganisms for aldehyde synthesis can offer high selectivity under mild reaction conditions, avoiding the use of harsh chemicals and reducing energy consumption. numberanalytics.comuva.nl There is also a growing interest in using abundant and low-cost renewable feedstocks, such as agricultural waste, to produce dialdehydes, which would enhance the economic viability and sustainability of biorefineries. researchgate.netieabioenergy.com
The increasing market demand for green, bio-based, and high-performance materials provides a strong incentive for overcoming these production hurdles. ieabioenergy.com As industries seek to reduce their carbon footprint and move towards a circular economy, the demand for sustainably produced dialdehydes as platform chemicals is expected to grow substantially. icast.org.ukincatt.nl Innovations in catalysis, process intensification, and biorefinery integration will be key to realizing the full potential of dialdehydes in a sustainable future. appliedcatalysts.comieabioenergy.com
Table 4: Challenges and Opportunities in Scalable this compound Production
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis Reagents | High cost and toxicity of oxidants like sodium periodate. boku.ac.atacs.org | Development of efficient reagent recycling systems (e.g., electrochemical regeneration). acs.orgresearchgate.net |
| Environmental Impact | Generation of toxic waste streams during production. acs.org | Adoption of green chemistry principles, including biocatalysis and enzymatic reactions. acs.orguva.nl |
| Feedstocks | Competition with food sources for some bio-based chemicals. ieabioenergy.com | Utilization of non-food biomass and agricultural waste as renewable feedstocks. researchgate.netieabioenergy.com |
| Process Efficiency | Low production efficiency for some bioderived aldehydes. researchgate.net High energy requirements for curing some this compound-based resins. mdpi.com | Process intensification, development of novel and more active catalysts, and whole-cell biosynthesis. researchgate.netappliedcatalysts.comincatt.nl |
| Product Quality | Impurities and batch-to-batch variations in industrial products like glutaraldehyde. lanxess.com | Improved analytical control strategies and purification methods. acs.org |
Q & A
Q. How can researchers optimize synthesis parameters for dialdehyde polysaccharides (e.g., cellulose or starch) to maximize aldehyde content while preserving structural integrity?
Methodological Answer:
Q. Table 1: Optimal Conditions for this compound Starch Synthesis
| Parameter | Optimal Range | Source Study |
|---|---|---|
| Temperature | 40–50°C | |
| pH | 4–5 | |
| NaIO₄:Substrate | 1.1:1 molar ratio | |
| Reaction Time | 4–6 hours |
Q. What analytical techniques are critical for characterizing this compound crystallinity and thermal stability?
Methodological Answer:
- X-ray Diffraction (XRD): Reveals changes in crystallinity post-oxidation. For example, cellulose this compound (DAC) shows reduced crystallinity due to disrupted hydrogen bonding .
- Thermogravimetric Analysis (TGA): this compound starch with higher crystallinity exhibits delayed thermal decomposition (~280°C onset) compared to native starch .
- Solid-State NMR: Confirms regioselective oxidation (e.g., C2 and C3 aldehyde formation in DAC) .
Advanced Research Questions
Q. How can this compound-functionalized DNA duplexes be employed to study enzyme-DNA interactions?
Methodological Answer:
- Crosslinking Strategy: Incorporate this compound groups into oligonucleotides (ONs) via disaccharide nucleosides. These groups form reversible Schiff bases with lysine residues in enzymes (e.g., T7 RNA polymerase) .
- Stabilization: Use sodium borohydride (NaBH₄) to reduce Schiff bases, enabling covalent complex isolation .
- Applications: Mapping DNA-binding sites of restriction enzymes (e.g., EcoRII) by analyzing crosslinked residues via mass spectrometry .
Q. What strategies enhance this compound reactivity in bioconjugation without compromising biocompatibility?
Methodological Answer:
- Click Chemistry: Dialdehydes react rapidly with primary amines (e.g., lysine) under mild aqueous conditions (pH 7.4, 25°C). No catalysts are required, and the byproduct (water) minimizes toxicity .
- Traceless Conjugation: Use asymmetric dialdehydes (e.g., phenylglyoxal derivatives) to avoid steric hindrance in protein labeling .
- Validation: Confirm conjugation efficiency via MALDI-TOF or fluorescence quenching assays .
Q. How do competing reaction pathways (e.g., Schiff base vs. hemiacetal formation) influence this compound crosslinking efficiency in dynamic covalent systems?
Methodological Answer:
- Kinetic Monitoring: Track intermediates via ¹H NMR (e.g., imine proton at ~8 ppm) and HRMS. For example, 2,2′-oxybis(ethylamine) reacts faster with dialdehydes than tris(2-aminoethyl)amine due to steric effects .
- Equilibrium Control: Adjust pH (acidic for Schiff base stabilization) and solvent polarity (aqueous vs. organic) to favor desired pathways .
Q. How can dialdehydes serve as biomarkers for oxidative stress in biological systems?
Methodological Answer:
- Quantification of Malonthis compound (MDA): Use thiobarbituric acid (TBA) assay to measure MDA, a lipid peroxidation end product. Absorbance at 532 nm correlates with oxidative damage .
- Validation: Cross-check with HPLC or LC-MS to avoid interference from other aldehydes .
Contradictions and Data Gaps
Q. Why do studies report conflicting optimal NaIO₄ concentrations for this compound synthesis?
Key Findings:
- Cellulose vs. Starch: Cellulose requires higher NaIO₄ (e.g., 50% w/w) due to its crystalline structure, while starch oxidation saturates at lower concentrations (e.g., 20% w/w) .
- Side Reactions: Excess NaIO₄ degrades polysaccharide chains, reducing molecular weight and aldehyde yield .
Recommendation: Pre-screen oxidation conditions using viscometry or gel permeation chromatography (GPC) to balance aldehyde content and polymer integrity .
Q. Emerging Applications
Q. Can this compound polysaccharides improve the mechanical properties of biodegradable composites?
Methodological Answer:
- Composite Design: DAC’s aldehyde groups form covalent bonds with chitosan or gelatin, enhancing tensile strength (e.g., 40 MPa for DAC-chitosan films) .
- Processing: Optimize crosslinking density by varying DAC oxidation degree (e.g., 50–100% aldehyde content) .
Q. How do this compound-based inhibitors (e.g., adenosine this compound) modulate methyltransferase activity?
Methodological Answer:
Q. Data Reproducibility Challenges
Q. Why do aldehyde content measurements vary across studies despite similar synthesis protocols?
Critical Factors:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
